molecular formula C8H7N3O4 B8661961 N-(2-Nitrophenyl)-2-(hydroxyimino)acetamide

N-(2-Nitrophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B8661961
M. Wt: 209.16 g/mol
InChI Key: WDQNNIVHSKMKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Nitrophenyl)-2-(hydroxyimino)acetamide is a useful research compound. Its molecular formula is C8H7N3O4 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

2-hydroxyimino-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C8H7N3O4/c12-8(5-9-13)10-6-3-1-2-4-7(6)11(14)15/h1-5,13H,(H,10,12)

InChI Key

WDQNNIVHSKMKSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=NO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of chloral hydrate (29 g, 175 mmol), hydroxylamine hydrochloride (69.4 g, 1000 mmol) and anhydrous sodium sulphate (21 g, 149 mmol) in water (800 mL) was heated to 65° C. To this a suspension was added 2-nitroaniline (20 g, 150 mmol) in 2 M aqueous HCl (20 mL). This mixture was stirred overnight at the same temperature then was cooled to room temperature. The precipitated product was collected by filtration, washed with water dried in a vacuum oven to give 25 g of the required product as a yellow coloured solid (83%).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
69.4 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
83%

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